4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide
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Overview
Description
The compound “4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide” is a complex organic molecule that features multiple functional groups, including nitro, thiazolidine, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis would start with the preparation of the thiazolidine rings, followed by the introduction of the nitroanilino and oxobutyl groups. The final step would involve the formation of the butanamide linkage.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines.
Reduction: The thiazolidine rings can be oxidized to sulfoxides or sulfones.
Substitution: The nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide: This compound is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable target for further research and development.
Properties
Molecular Formula |
C26H22N6O8S4 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
4-[(5E)-5-[3-[4-(2-nitroanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C26H22N6O8S4/c33-19(27-15-7-1-3-9-17(15)31(37)38)11-5-13-29-23(35)21(43-25(29)41)22-24(36)30(26(42)44-22)14-6-12-20(34)28-16-8-2-4-10-18(16)32(39)40/h1-4,7-10H,5-6,11-14H2,(H,27,33)(H,28,34)/b22-21+ |
InChI Key |
ROYJAZSAYUEKER-QURGRASLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4[N+](=O)[O-])/SC2=S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
Origin of Product |
United States |
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